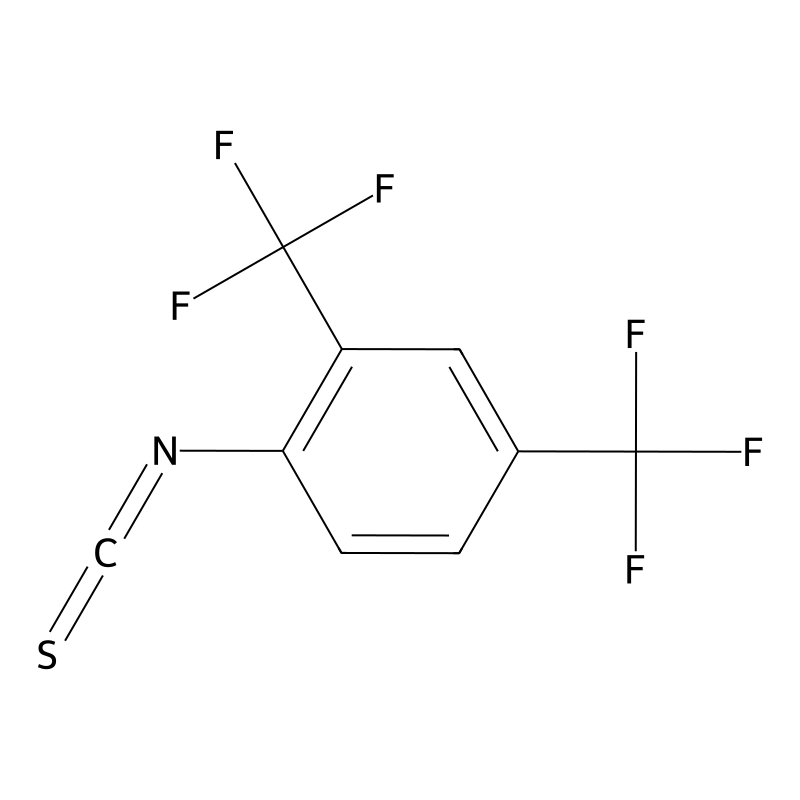2,4-Bis(trifluoromethyl)phenylisothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Proteomics: Proteomics is the large-scale study of proteins within an organism or system. Isothiocyanates, like 2,4-Bis(CF3)PhNCS, can be used in a technique called Edman degradation for protein sequencing []. Edman degradation involves a series of steps that cleave off amino acids one by one from the N-terminus (beginning) of a protein chain. The identity of each cleaved amino acid is then determined, revealing the protein's amino acid sequence.
2,4-Bis(trifluoromethyl)phenylisothiocyanate is an isothiocyanate derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. Its molecular formula is C₉H₃F₆N₃S, and it has a molecular weight of 271.18 g/mol. The compound appears as a colorless to yellow liquid with a boiling point of approximately 95 °C at 19 mmHg and a flash point of 108 °C . It is recognized for its hazardous nature, requiring careful handling due to its corrosive properties that can cause severe burns upon contact with skin or eyes .
- Nucleophilic Addition: Isothiocyanates can react with nucleophiles such as amines and alcohols to form thioureas or thiocarbamates.
- Derivatization Reactions: It is often used in the derivatization of amines for analytical purposes, allowing for enhanced detection and quantification in mass spectrometry applications .
- Reactions with Electrophiles: The trifluoromethyl groups enhance the electrophilicity of the phenyl ring, making it susceptible to electrophilic aromatic substitution reactions.
The synthesis of 2,4-bis(trifluoromethyl)phenylisothiocyanate typically involves:
- Starting Materials: The synthesis begins with commercially available 2,4-bis(trifluoromethyl)aniline.
- Isothiocyanation Reaction: The aniline undergoes treatment with carbon disulfide (CS₂) in the presence of a base (such as sodium hydroxide) to yield the corresponding isothiocyanate.
- Purification: The product is purified through distillation or chromatography to obtain high-purity 2,4-bis(trifluoromethyl)phenylisothiocyanate.
The primary applications of 2,4-bis(trifluoromethyl)phenylisothiocyanate include:
- Analytical Chemistry: Used as a derivatizing agent for amines and amino acids in liquid chromatography and mass spectrometry.
- Proteomics Research: Employed in studies involving protein modifications and surface chemistry analysis .
- Chemical Research: Acts as a reagent in various organic synthesis reactions due to its unique reactivity profile.
Interaction studies involving 2,4-bis(trifluoromethyl)phenylisothiocyanate often focus on its reactivity with biological molecules. These studies typically aim to understand how it modifies amino acids or proteins during derivatization processes. For example:
- Surface Chemistry Analysis: It has been used to determine accessible amino groups on surfaces through chemical derivatization techniques combined with advanced spectroscopic methods like X-ray photoelectron spectroscopy (XPS) .
Several compounds share structural similarities with 2,4-bis(trifluoromethyl)phenylisothiocyanate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenylisothiocyanate | 23165-29-9 | Used for biogenic amine detection; similar reactivity |
| 4-(Trifluoromethyl)phenylisothiocyanate | 1645-65-4 | Less steric hindrance; simpler structure |
| Phenylisothiocyanate | 103-72-8 | Basic structure; widely used in organic synthesis |
Uniqueness
The unique feature of 2,4-bis(trifluoromethyl)phenylisothiocyanate lies in its dual trifluoromethyl substituents that enhance its electrophilicity and reactivity compared to other isothiocyanates. This property makes it particularly useful for specific analytical applications where sensitivity and selectivity are crucial.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








